molecular formula C7H6F3N B151390 3,4,5-Trifluorobenzylamine CAS No. 235088-69-4

3,4,5-Trifluorobenzylamine

Cat. No.: B151390
CAS No.: 235088-69-4
M. Wt: 161.12 g/mol
InChI Key: AJGBQAAXUVSBCH-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzylamine is an organic compound with the molecular formula C7H6F3N. It is a derivative of benzylamine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is a colorless to pale yellow liquid and is known for its use as an intermediate in organic synthesis and pharmaceuticals .

Scientific Research Applications

3,4,5-Trifluorobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

3,4,5-Trifluorobenzylamine may cause severe skin burns and eye damage. It may also cause respiratory irritation . In the event of a fire, it can produce hazardous combustion gases or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. Another method includes the reaction of 3,4,5-trifluorobenzonitrile with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzylamines.

    Oxidation: Products include imines and nitriles.

    Reduction: Products include primary amines.

Mechanism of Action

The mechanism of action of 3,4,5-trifluorobenzylamine depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGBQAAXUVSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380349
Record name 3,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235088-69-4
Record name 3,4,5-Trifluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235088-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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